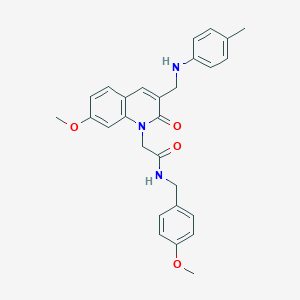![molecular formula C20H21N3O4S2 B2986753 Methyl 2-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate CAS No. 440328-99-4](/img/structure/B2986753.png)
Methyl 2-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and structural motifs. It includes a thieno[3,2-d]pyrimidin-2-yl group, which is a type of heterocyclic compound . Heterocyclic compounds are widely distributed in nature and have versatile synthetic applicability and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed structural diagram, it’s difficult to provide a comprehensive analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. These properties could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemical species .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Pyrimidine Linked Heterocyclics : A study detailed the synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiative cyclocondensation, exploring their insecticidal and antibacterial potential. This research highlights the chemical versatility and potential bioactivity of pyrimidine derivatives (Deohate & Palaspagar, 2020).
Preparation of Heterocyclic Systems : Another study investigated the preparation of heterocyclic systems using Methyl and Phenylmethyl 2-Acetyl derivatives, focusing on the synthesis of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones. This work demonstrates the synthetic utility of such compounds in generating complex heterocyclic structures (Selič, Grdadolnik, & Stanovnik, 1997).
Biological Activities and Applications
Antifolate Activity : Research on N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues found potent dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating potential applications in cancer treatment due to its dual inhibitory mechanism (Gangjee et al., 2008).
Anti-Helicobacter pylori Agents : Derivatives of 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol were synthesized and showed potent and selective activities against the gastric pathogen Helicobacter pylori, with one prototype meeting significant in vitro microbiological criteria for a novel anti-H. pylori agent (Carcanague et al., 2002).
Herbicidal Activity : A study on the synthesis and structure-activity relationships of analogues of a prototype herbicide against barnyard grass in paddy rice identified methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-[1-(methoxyimino)ethyl]benzoate (KIH-6127) as a highly effective compound, leading to its commercial development (Tamaru et al., 1997).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to provide details on the safety and hazards of this compound.
Orientations Futures
Future research on this compound could involve investigating its potential uses, such as in the development of new drugs or materials. This would likely involve detailed studies of its physical and chemical properties, its reactivity, and its interactions with other compounds or biological systems .
Propriétés
IUPAC Name |
methyl 2-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-3-4-10-23-18(25)17-15(9-11-28-17)22-20(23)29-12-16(24)21-14-8-6-5-7-13(14)19(26)27-2/h5-9,11H,3-4,10,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAYXFUNMMQRFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-tert-butylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2986672.png)

![2-(2,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2986676.png)


![(Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B2986681.png)


![1-Methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2986685.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2986686.png)

![ethyl 4-oxo-4-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)butanoate](/img/structure/B2986692.png)
